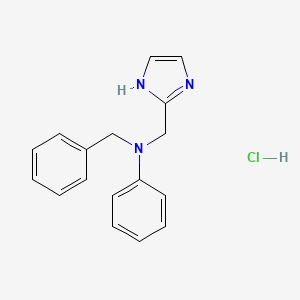

Antozoline hydrochloride

Description

Historical Perspectives on the Investigation of Antozoline Hydrochloride

The scientific inquiry into this compound began in the mid-20th century, with its initial development rooted in the search for effective antihistamines.

The discovery of antozoline is attributed to Miescher and Klarer, who were granted a U.S. Patent for the compound on September 14, 1948, assigned to Ciba Pharmaceutical Products, Inc. nih.gov Initial research focused on its properties as an H1-receptor antagonist to counter the effects of histamine (B1213489), a key mediator in allergic reactions. drugbank.comwikipedia.org Early applications of this compound included its use in eye drops, often in combination with a vasoconstrictor like naphazoline, to alleviate the symptoms of allergic conjunctivitis and for the relief of nasal congestion. drugbank.comwikipedia.org

The research trajectory of antozoline has evolved considerably since its initial discovery. While its use as a first-generation antihistamine is well-established, scientific investigation has expanded to other areas of its pharmacological profile. mp.plahajournals.org Notably, in the 1960s, its antiarrhythmic effects on both supraventricular and ventricular arrhythmias began to be recognized. mp.pl This led to its investigation and use, particularly in some regions, for the cardioversion of atrial fibrillation. mp.plahajournals.org More recently, research has delved into its interactions with imidazoline (B1206853) receptors and various ion channels, suggesting a more complex mechanism of action than previously understood and opening up new avenues for research.

Early Research and Discovery Context

Pharmacological Classification within Research Paradigms

This compound is classified based on both its pharmacological action and its chemical structure, which dictates its interaction with biological systems.

This compound is categorized as a first-generation antihistamine. wikipedia.orgwikidoc.org This classification is due to its primary mechanism of action, which involves antagonizing histamine H1 receptors. drugbank.comwikipedia.org Like other first-generation antihistamines, it can cross the blood-brain barrier, which is a characteristic that distinguishes it from second-generation antihistamines. wikipedia.org Its anticholinergic properties are also a feature of this class of drugs. wikipedia.orgdrugbank.com

From a structural standpoint, antozoline is classified as an imidazoline derivative. wikidoc.org This chemical structure is pivotal to its pharmacological activity, not only as an antihistamine but also in its interaction with imidazoline receptors. The imidazoline ring system is a key feature of a number of biologically active compounds.

Categorization as a First-Generation Antihistamine

Significance and Unexplored Avenues in Contemporary Academic Research

In recent years, the academic focus on this compound has shifted towards understanding its broader pharmacological effects beyond its antihistaminic properties. Contemporary research is exploring its potential in several novel areas. One significant area of investigation is its action as an imidazoline receptor agonist. Furthermore, studies have indicated that this compound may act as a modulator of ion channels.

The exploration of these properties has led to research into its potential applications in complex diseases. For instance, its role in regulating neural precursor cells is being investigated, which could have implications for neuroscience and oncology. The antiarrhythmic effects of antozoline continue to be a subject of clinical investigation, with studies comparing its efficacy to other antiarrhythmic drugs. ahajournals.org These emerging areas of research suggest that the full therapeutic potential of this compound may not yet be fully realized, warranting further investigation into its molecular targets and mechanisms of action.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H18ClN3 |

|---|---|

Molecular Weight |

299.8 g/mol |

IUPAC Name |

N-benzyl-N-(1H-imidazol-2-ylmethyl)aniline;hydrochloride |

InChI |

InChI=1S/C17H17N3.ClH/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;/h1-12H,13-14H2,(H,18,19);1H |

InChI Key |

FEGZBVFKDOUDFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=NC=CN2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Mechanistic Investigations at the Molecular and Cellular Levels

Elucidation of Histamine (B1213489) Receptor Antagonism

The primary mechanism of action for antozoline hydrochloride lies in its ability to act as an antagonist at histamine receptors, particularly the H1 subtype. patsnap.com This antagonism blocks the physiological effects of histamine, a key mediator in allergic reactions. patsnap.comnih.gov

H1 Receptor Binding Affinity and Selectivity

This compound is classified as a histamine H1 receptor antagonist, meaning it selectively binds to the H1 receptor without activating it. wikipedia.orgpatsnap.com This binding action prevents histamine from interacting with the receptor, thereby mitigating the symptoms associated with allergic responses. wikipedia.org First-generation H1-antihistamines, like antozoline, are known to have a lower degree of selectivity for the H1 receptor compared to second-generation agents, which contributes to a broader range of effects. wikipedia.org The binding of H1 antagonists is a critical factor in their efficacy, and studies have shown that for maximum potency, the orientation of the aromatic rings within the drug's structure is crucial. wikipedia.org

Comparative Analysis of Interactions with Histamine Receptor Subtypes (H2, H3)

While the principal target of antozoline is the H1 receptor, the broader family of histamine receptors includes H2, H3, and H4 subtypes, each with distinct physiological roles. wikipedia.org H2 receptors are primarily involved in the regulation of gastric acid secretion, while H3 receptors act as autoreceptors in the central nervous system, modulating the release of various neurotransmitters. wikipedia.orgebi.ac.uk First-generation antihistamines, due to their lower receptor selectivity, may interact with these other subtypes, although their primary therapeutic action is via H1 antagonism. nih.gov For instance, some first-generation H1-antagonists have been noted to have effects on H2 receptors. nih.gov In contrast, H3 receptor blockers have been observed to increase contractile responses in rat ileum, an effect opposite to that of H1 and H2 blockers. cerrahpasamedj.org

Downstream Cellular Signaling Pathways Modulated by H1 Antagonism

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 protein. wikipedia.orgfrontiersin.org This activation stimulates phospholipase C, leading to the production of inositol (B14025) 1,4,5-triphosphate (InsP3) and diacylglycerol (DAG). mdpi.com These second messengers, in turn, trigger an increase in intracellular calcium levels and activate protein kinase C (PKC), culminating in various cellular responses characteristic of an allergic reaction. frontiersin.orgmdpi.com By blocking the H1 receptor, antozoline prevents this signaling cascade. wikipedia.org This blockade inhibits the downstream effects of histamine, such as vasodilation, increased vascular permeability, and the stimulation of sensory nerves that lead to itching and pain. patsnap.com

Exploration of Anticholinergic Activities

In addition to its antihistaminic properties, this compound also demonstrates anticholinergic effects. wikipedia.orgpatsnap.com This dual activity is a common characteristic of first-generation antihistamines. wikipedia.org

Identification of Receptor Targets for Anticholinergic Effects

The anticholinergic properties of first-generation antihistamines like antozoline stem from their ability to block muscarinic acetylcholine (B1216132) receptors. nih.gov These receptors are involved in a wide array of physiological functions mediated by the neurotransmitter acetylcholine. patsnap.com The lack of high selectivity in first-generation compounds means they can bind to these cholinergic receptors, in addition to histamine receptors. nih.gov

Cellular Responses to Acetylcholine Pathway Modulation

Modulation of the acetylcholine pathway by antozoline leads to a range of cellular responses. Blockade of muscarinic receptors can result in the drying of mucous membranes, which is beneficial in reducing nasal and ocular secretions during allergic reactions. patsnap.com Acetylcholine signaling in the brain alters neuronal excitability and synaptic transmission. nih.gov The activation of specific acetylcholine receptors, such as the α7 nicotinic acetylcholine receptor (α7nAChR), can induce a variety of cellular events including calcium influx, neurotransmitter release, and synaptic plasticity. nih.gov The anticholinergic action of first-generation antihistamines can interfere with these processes.

Table of Research Findings on this compound's Receptor Interactions

| Receptor Target | Interaction Type | Cellular Effect |

| Histamine H1 Receptor | Antagonist wikipedia.orgpatsnap.com | Blocks histamine-induced signaling cascade, preventing allergic symptoms. wikipedia.orgpatsnap.com |

| Muscarinic Acetylcholine Receptors | Antagonist nih.gov | Blocks acetylcholine, leading to reduced secretions. patsnap.com |

Novel and Emerging Mechanisms of Action

Recent research has uncovered novel therapeutic potentials for this compound beyond its traditional use as an antihistamine. nih.gov Investigations into its molecular and cellular activities have highlighted significant antiviral and ion channel modulating capabilities.

Antiviral Mechanisms: Inhibition of Hepatitis B Virus (HBV) DNA Secretion.nih.gov

This compound has been identified as a potent inhibitor of Hepatitis B Virus (HBV) DNA secretion. nih.gov This discovery stems from high-throughput screening of FDA-approved drugs, which pinpointed the compound's previously unreported anti-HBV activity. nih.gov The primary mechanism appears to be the disruption of the release of mature HBV particles from infected liver cells, rather than inhibiting viral replication within the cells. nih.gov

The antiviral properties of this compound have been demonstrated in established in vitro models of HBV replication. nih.gov Studies utilizing HepAD38 cells, a human hepatoblastoma cell line that can be induced to replicate HBV, and Huh7 cells, another human liver cell line commonly used for HBV research, have shown that this compound effectively reduces the amount of HBV DNA in the extracellular environment in a dose-dependent manner. nih.govresearchgate.netfrontiersin.org

In HepAD38 cells, this compound exhibited a half-maximal effective concentration (EC₅₀) of 2.910 μmol/L for the reduction of extracellular HBV DNA. nih.gov Similarly, in Huh7 cells transfected with an HBV-expressing plasmid, the EC₅₀ was found to be 2.349 μmol/L. nih.gov These findings indicate a significant inhibitory effect on the secretion of HBV DNA from infected cells. nih.gov

Notably, further investigation revealed that this compound did not significantly inhibit intracellular HBV core-associated DNA, RNA, or the hepatitis B core antigen (HBcAg) in HepAD38 cells. nih.gov This suggests that the compound's primary antiviral action is not on the intracellular replication steps of the virus but rather on the later stages of the viral life cycle, specifically the release of viral particles from the host cell. nih.gov

Table 1: In Vitro Anti-HBV Activity of this compound

| Cell Line | Parameter Measured | EC₅₀ (μmol/L) |

|---|---|---|

| HepAD38 | Extracellular HBV DNA | 2.910 nih.gov |

| Huh7 | Extracellular HBV DNA | 2.349 nih.gov |

While the precise molecular target of this compound's anti-HBV activity is still under investigation, current evidence strongly points towards an interference with the release phase of the HBV life cycle. nih.gov The observation that the compound reduces extracellular HBV DNA without a corresponding decrease in intracellular viral components suggests that it does not act on viral replication, transcription, or translation. nih.gov Instead, it is hypothesized that this compound inhibits the process by which mature HBV virions are enveloped and secreted from the hepatocyte. nih.gov

The HBV life cycle involves the formation of covalently closed circular DNA (cccDNA) in the nucleus of infected cells, which serves as a template for viral gene expression and replication. frontiersin.orgexplorationpub.com After assembly of the viral core and packaging of the viral genome, these particles are enveloped and released from the cell. mdpi.com The lack of effect on intracellular HBV markers by this compound indicates that its target likely lies within the cellular machinery responsible for this final egress step. nih.gov Further research is needed to elucidate the specific host or viral proteins that this compound interacts with to exert its inhibitory effect on HBV secretion.

In Vitro Studies in HBV Replication Systems (e.g., HepAD38, Huh7 cells)

Interaction with Specific Ion Channels (e.g., TRPM3).whiterose.ac.uk

Beyond its antiviral effects, this compound has been identified as a modulator of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. whiterose.ac.uk TRPM3 is a non-selective cation channel involved in various physiological processes, including sensing noxious heat and pain. researchgate.net It is permeable to calcium and magnesium ions and plays a role in cellular signaling. me-pedia.org

Studies have shown that this compound can inhibit the activity of the TRPM3 ion channel. whiterose.ac.uk In cellular models, it has been demonstrated to act as an inhibitor against known activators of TRPM3. whiterose.ac.uk The TRPM3 channel can be activated by various stimuli, including chemical compounds like the steroid pregnenolone (B344588) sulfate (B86663) (PregS). researchgate.net The inhibitory action of this compound suggests it interferes with the channel's gating mechanism, preventing the influx of cations that would normally occur upon activation. The dysfunction of TRPM3 channels has been implicated in certain pathological conditions, highlighting the potential therapeutic relevance of its modulators. griffith.edu.aumedium.com

The biophysical characteristics of TRPM3 channels have been studied, revealing important features of their function. These channels exhibit an outwardly rectifying current-voltage (I-V) relationship, meaning they pass current more readily in the outward direction than the inward direction. nih.gov The shape of this I-V curve can differ depending on the agonist used to activate the channel, suggesting that different activators may induce distinct conformational changes in the ion-conducting pore. researchgate.net

Alternative splicing of the TRPM3 gene can produce channel variants with different ion selectivity profiles. nih.gov For example, two splice variants, TRPM3α1 and TRPM3α2, which differ in their presumed pore region, show marked differences in their permeability to divalent cations like calcium and magnesium. nih.gov TRPM3α2 is readily permeated by these ions, while TRPM3α1 is poorly permeable. nih.gov This highlights the molecular diversity and functional complexity of TRPM3 channels. While the specific biophysical interactions of this compound with the TRPM3 channel have not been extensively detailed, its inhibitory effect suggests a direct or allosteric interaction that stabilizes a closed or non-conducting state of the channel. Further biophysical studies are needed to fully characterize the binding site and the precise mechanism by which this compound modulates TRPM3 function.

Modulation of Ion Channel Function in Cellular Models

Effects on Cellular Proliferation and Differentiation Pathways

The influence of this compound on the fundamental cellular processes of proliferation and differentiation has been a key area of investigation, with a particular focus on stem cell populations. Stem cells, characterized by their capacity for self-renewal and differentiation into various specialized cell types, are crucial in development, tissue maintenance, and disease. scholaris.ca Understanding how compounds like this compound modulate the signaling pathways governing these cells offers potential insights into both therapeutic applications and toxicological profiles.

Research on Neural Stem Cell (NSC) Biology

Neural stem cells (NSCs) are the progenitors of the diverse cell types of the central nervous system, including neurons and glial cells. scholaris.ca Research utilizing a chemical genetic screen of NSCs identified this compound as a compound with notable activity. scholaris.ca A thesis from the University of Toronto detailed a small molecule screen that included 160 bioactive agents, where this compound was observed to have an effect on NSC biology. scholaris.ca

While direct, extensive studies on this compound's specific effects on NSC proliferation and differentiation are not widely published, the initial screening results suggest a potential role for this compound in modulating NSC behavior. scholaris.ca Further research is necessary to elucidate the precise mechanisms by which this compound may influence NSC fate decisions, such as the specific signaling pathways involved in proliferation versus differentiation. The broader context of such research is to identify compounds that could potentially be used to manipulate NSC activity for therapeutic benefit in neurological diseases. scholaris.cafrontiersin.org

Investigations in Cancer Stem Cell (CSC) Models

The concept of cancer stem cells (CSCs) posits that a subpopulation of cells within a tumor possesses stem-like properties, driving tumor growth, metastasis, and resistance to therapy. mdpi.comjournaljcti.com These cells are often characterized by their ability to self-renew and differentiate into the heterogeneous population of cells that comprise the bulk of the tumor. anticancer.jp

In the same chemical genetic screen that identified its activity in NSCs, this compound was also investigated for its effects on cancer stem cells. scholaris.ca The rationale for this translation of knowledge stems from the recognized similarities between the signaling pathways that regulate normal stem cells and those that are dysregulated in cancer stem cells. scholaris.ca The study highlighted that neurotransmitter pathways, which can be modulated by compounds like antozoline, may also regulate the expansion of precursor cells that contribute to tumor growth in the brain. scholaris.ca

The research suggests that neuromodulators, a class to which antozoline has relevance due to its receptor interactions, can have conserved regulatory effects within cultures of cancer stem cells. scholaris.ca This opens up avenues for exploring whether such compounds could be repurposed or modified to specifically target the CSC population, which is often refractory to conventional cancer treatments. journaljcti.comfrontiersin.org

Other Investigational Mechanisms

Non-Histaminergic and Non-Cholinergic Receptor Interactions

Antozoline is recognized as a first-generation antihistamine with anticholinergic properties. nih.gov However, its imidazoline (B1206853) core suggests potential interactions with imidazoline receptors. nih.govmedchemexpress.com Imidazoline receptors are a class of receptors that are distinct from adrenergic receptors, although some ligands can show affinity for both. medchemexpress.comdrugbank.com

Research has explored the interaction of various imidazoline-containing compounds with different receptor types. For instance, some imidazoline derivatives have been shown to interact with histamine H2-receptors, in addition to their effects on adrenergic receptors. nih.gov While specific studies detailing the binding profile of this compound across the full spectrum of imidazoline and other non-histaminergic, non-cholinergic receptors are limited, its structural similarity to other pharmacologically active imidazoline compounds warrants further investigation into these potential interactions. The broader family of cholinergic drugs demonstrates a wide range of effects mediated by muscarinic and nicotinic receptors, influencing everything from glandular secretions to neurotransmission. nih.govfrontiersin.org Understanding the full receptor interaction profile of this compound is crucial for a complete mechanistic understanding of its pharmacological actions.

Synthetic Methodologies and Structural Activity Relationship Sar Studies

Approaches to Antozoline Hydrochloride Synthesis

The synthesis of Antozoline, or N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline, involves multi-step chemical reactions to construct its core diarylmethyl-imidazoline structure.

The industrial synthesis of Antozoline and related 2-substituted imidazolines can be achieved through several established pathways. These multi-step processes are designed to build the molecule by connecting the N-benzylaniline moiety to the imidazoline (B1206853) ring via a methylene (B1212753) bridge. solubilityofthings.comscribd.comauburn.edu

One of the primary methods involves the reaction of N-benzylanilinoacetonitrile with ethylenediamine (B42938). This approach builds the imidazoline ring onto the pre-formed side chain. A key step in this pathway is the initial N-alkylation of an N-benzyl aniline (B41778) with chloroacetonitrile (B46850) to produce the nitrile intermediate. This intermediate is then condensed with ethylenediamine, often in the presence of a catalyst like thioacetamide, to facilitate the cyclization and formation of the 2-imidazoline ring, yielding the Antozoline base. researchgate.net

Another established route for imidazoline synthesis, adaptable for Antozoline, is the reaction of a nitrile with ethylenediamine, a method that has been optimized over the years for better yields. arkat-usa.org General synthesis for ethylenediamine-derived antihistamines often involves the alkylation of a secondary amine (like N-benzylaniline) with a suitable electrophile. nih.govvikramuniv.ac.in

Optimization of the synthesis process is crucial for industrial-scale production to maximize efficiency and product purity. A significant optimization in the final stages of production involves the crystallization process. For instance, in the preparation of the related antazoline (B1665563) phosphate (B84403) salt, it was found that selecting an appropriate solvent is critical for yield enhancement. Replacing ethanol (B145695) with isopropanol (B130326) for the crystallization step was demonstrated to increase the yield from 78% to 92%. The final hydrochloride salt is typically prepared by treating the Antozoline free base with hydrogen chloride in an organic solvent. vikramuniv.ac.in

Table 1: Overview of a Key Synthetic Pathway for Antozoline

| Step | Reactants | Key Transformation | Product |

| 1 | N-benzyl aniline, Chloroacetonitrile | N-alkylation | N-benzyl-N-phenylaminoacetonitrile |

| 2 | N-benzyl-N-phenylaminoacetonitrile, Ethylenediamine | Condensation and Cyclization | Antozoline (free base) |

| 3 | Antozoline (free base), Hydrogen Chloride | Salt Formation | This compound |

Research into the synthesis of 2-imidazolines has led to the development of novel methodologies that offer improvements in terms of yield, purity, reaction conditions, and environmental impact over classical methods. researchgate.net While not always applied specifically to Antozoline, these modern techniques are relevant for the synthesis of its core structure.

One innovative approach involves the direct reaction of aldehydes with ethylenediamine using an oxidant. An efficient and environmentally friendly method uses hydrogen peroxide as the oxidant in the presence of sodium iodide to produce 2-imidazolines in high yields. organic-chemistry.org Another method employs tert-butyl hypochlorite (B82951) for the same transformation, which is also effective for creating ligands with multiple imidazoline rings. organic-chemistry.org The use of iodine with potassium carbonate is another effective system for synthesizing 2-imidazolines from aldehydes. organic-chemistry.org

Microwave-assisted organic synthesis has also been applied to the formation of imidazoline rings, significantly reducing reaction times compared to conventional heating. arkat-usa.orgnih.gov For example, the alkylation and subsequent epoxidation steps in the synthesis of complex azole compounds were greatly accelerated using microwave heating. nih.gov Furthermore, photoredox catalysis represents a cutting-edge, one-pot method for generating imidazoline derivatives under mild conditions from readily available starting materials. organic-chemistry.org These advanced methods highlight the ongoing efforts in synthetic chemistry to improve the efficiency and sustainability of producing important heterocyclic scaffolds like the one found in Antozoline. nih.gov

Multi-Step Organic Synthesis Pathways and Optimization

Design and Synthesis of Antozoline Derivatives and Analogues

The structural framework of Antozoline has served as a scaffold for the design and synthesis of new derivatives and analogues, aiming to refine its pharmacological profile or explore new therapeutic applications. nih.gov

Medicinal chemists employ various strategies to modify the Antozoline structure. These modifications typically focus on three main regions of the molecule: the two aromatic rings (phenyl and benzyl (B1604629) groups), the tertiary amine linker, and the imidazoline ring.

Common strategies include:

Substitution on Aromatic Rings: Introducing different functional groups onto the phenyl or benzyl rings can modulate potency, selectivity, and pharmacokinetic properties.

Modification of the Linker: The N-benzyl group can be replaced with other alkyl or aryl groups to alter steric and electronic properties. researchgate.net For instance, replacing the cyclohexyl/benzyl group in related imidazoline compounds was explored to develop derivatives with potent antihyperglycemic properties. nih.gov

Isosteric Replacement: The imidazoline ring can be replaced by other heterocyclic systems to investigate the importance of this specific ring for biological activity. However, in studies of related compounds, replacement of the imidazoline ring with other heterocycles often resulted in a complete loss of activity, highlighting its critical role. nih.gov

The synthesis of these derivatives often follows pathways similar to that of the parent compound, starting with appropriately substituted anilines or benzylating agents. researchgate.net

The imidazoline scaffold is a "privileged structure" in medicinal chemistry, as it is found in compounds that interact with a wide range of biological targets, including imidazoline receptors (I₁, I₂) and α-adrenergic receptors. arkat-usa.orgnih.gov The development of analogues aims to enhance affinity and selectivity for a specific target.

For example, a series of 2-(aminomethyl)imidazolines related to the α-adrenergic antagonist phentolamine (B1677648) were synthesized and evaluated for their α-adrenergic agonist and antagonist activities. researchgate.net Another study focused on clonidine-like imidazolidine (B613845) derivatives to understand how substitutions on the phenyl ring influence activity at histamine (B1213489) H₂-receptors, a different target than Antozoline's primary H₁-receptor. nih.gov These studies demonstrate a rational design approach where structural modifications are made to tune the compound's activity towards a desired receptor subtype, thereby increasing target specificity and potentially reducing off-target effects.

Medicinal Chemistry Strategies for Structural Modification

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) for Antozoline explains how its chemical structure correlates with its biological activity, primarily as a histamine H₁-receptor antagonist. nih.govchemijournal.com SAR analysis helps identify the key chemical features responsible for its pharmacological effects. auburn.edu

The general diarylalkylamine framework is essential for the activity of first-generation antihistamines, including Antozoline. auburn.edu

Key SAR findings include:

Diaryl Groups: The presence of two aromatic rings (phenyl and benzyl) is a critical feature for high-affinity H₁-receptor binding. For optimal interaction with the receptor, these two aryl moieties must be able to adopt a non-coplanar conformation relative to each other. auburn.edu

The Linker Atom: In Antozoline, the two aryl groups are connected to a tertiary amine nitrogen atom. This nitrogen is part of the linker between the aryl groups and the imidazoline ring.

The Imidazoline Ring: The imidazoline ring contains the basic nitrogen center necessary for forming a salt and interacting with the receptor. Antazoline is somewhat unique among ethylenediamine-class antihistamines because its terminal amine and part of the linker are incorporated into this heterocyclic ring. auburn.edu In related compounds, this ring has been shown to be crucial for activity. nih.gov

SAR studies on structurally related imidazoline compounds provide further insights. For example, in clonidine-like imidazolidines, substitution at the 2- and 6-positions of the phenyl ring was found to be important for agonist activity at histamine H₂-receptors, suggesting that the substitution pattern on the aromatic ring can significantly influence receptor selectivity. nih.gov The introduction of substituents at other positions (3, 4, or 5) on the phenyl ring could sterically hinder the molecule from binding effectively to the receptor. nih.gov

Table 2: Summary of Structure-Activity Relationship for Antozoline and Related Compounds

| Molecular Feature | Importance for Activity | SAR Insights |

| Diaryl System (Phenyl & Benzyl) | Essential | Must be non-coplanar for optimal H₁-receptor interaction. auburn.edu |

| Imidazoline Ring | Essential | Contains the basic nitrogen center; its replacement often leads to loss of activity. nih.gov |

| Phenyl Ring Substitution | Modulates Selectivity | 2,6-disubstitution in related compounds enhances H₂-receptor activity, while other patterns can decrease it. nih.gov |

Correlation of Chemical Structure with Receptor Binding Profiles

Antazoline's primary mechanism of action is as a competitive antagonist of the histamine H1 receptor. nih.govdrugbank.comwikipedia.org It selectively binds to these receptors without activating them, thereby blocking the effects of endogenous histamine. wikipedia.orgncats.io The structural features of Antazoline are critical for this specific and high-affinity binding.

As a member of the class of imidazolines, Antazoline is specifically 2-aminomethyl-2-imidazoline where the exocyclic amino hydrogens are substituted with benzyl and phenyl groups. nih.gov This structure aligns with the general pharmacophore for first-generation H1-antagonists, which typically includes two aromatic (Ar) groups and a tertiary amino group connected by a linker (X-R). pharmacyconcepts.in In Antazoline, the N-benzylanilino moiety provides the two aryl systems, and the imidazoline ring contains the tertiary amine functionality.

Studies on its receptor binding profile in rodent brain tissue have quantified its affinity for different histamine receptor subtypes. The dissociation constant (Ki) is a measure of binding affinity, with a lower Ki value indicating a higher affinity. Antazoline demonstrates a significantly higher affinity for H1 receptors compared to H2 and H3 receptors. ncats.io

Table 1: Antazoline Binding Affinity for Histamine Receptors

| Receptor Subtype | Dissociation Constant (Ki) [nM] |

|---|---|

| Histamine H1 Receptor | 38.4 ± 4.4 |

| Histamine H2 Receptor | 44,433 ± 1,763 |

| Histamine H3 Receptor | 42,400 ± 7,527 |

Data sourced from in vitro studies on rodent brain receptors. ncats.io

The high selectivity for the H1 receptor is a direct consequence of its molecular structure. The presence of the two bulky aromatic rings (phenyl and benzyl) and the ethylenediamine-like linker allows it to fit effectively into the H1 receptor's binding pocket, competitively inhibiting histamine. pharmacyconcepts.inauburn.edu

Structure-Mechanism Relationships for Diverse Biological Activities

Beyond its principal role as an H1-antihistamine, the chemical structure of Antazoline allows it to interact with other receptor systems, leading to a range of biological activities. auburn.edu This is a common characteristic of first-generation antihistamines, which can often cross the blood-brain barrier and interact with various neurotransmitter receptors. pharmacyconcepts.inpatsnap.com

Antazoline exhibits notable anticholinergic properties, meaning it can block the action of the neurotransmitter acetylcholine (B1216132). wikipedia.orgpatsnap.com This activity is attributed to the presence of the basic pharmacophore that also allows for binding to muscarinic receptors. auburn.edu This anticholinergic action contributes to its effects, such as reducing secretions. patsnap.com

Furthermore, research has indicated that Antazoline interacts with other non-histaminergic receptors and ion channels. Studies have shown it has an affinity for imidazoline receptors and angiotensin II receptors. ncats.io It has also been found to inhibit voltage-gated Ca2+ channels. ncats.io More recent research has also identified antazoline hydrochloride as a potential inhibitor of the Hepatitis B virus (HBV), demonstrating a dose-dependent reduction in HBV DNA in cell cultures.

| Calcium Channel Inhibition | The compound has been shown to inhibit voltage-gated Ca2+ channels. ncats.io |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Acetylcholine |

| Angiotensin II |

| Antazoline |

| Antazoline hydrochloride |

| Bamipine |

| Benzyl chloride |

| 2-Chloromethyl-2-imidazoline |

| Histamine |

| N-benzylaniline |

| Naphazoline |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation and quantification of components within a mixture. For Antozoline hydrochloride, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) Methodologies for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound, often in combination with other active pharmaceutical ingredients (APIs). For instance, a stability-indicating UHPLC-PDA (Ultra-High-Performance Liquid Chromatography with Photodiode Array detection) method has been developed for the simultaneous determination of this compound and Naphazoline hydrochloride in ophthalmic formulations. spectroscopyonline.com While specific HPLC parameters for this compound alone are not detailed in the provided results, the successful application in a combination product underscores its utility. spectroscopyonline.com HPLC methods are generally favored for their specificity and accuracy, though they can be more time-consuming and require more expensive instrumentation compared to spectrophotometric methods. spectroscopyonline.com The development of such methods is crucial for purity evaluation and ensuring the quality of pharmaceutical products. d-nb.infomedicinescience.orgresearchgate.net

A typical HPLC method development process involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and sensitivity. researchgate.netwaters.com For instance, in the analysis of related compounds, a gradient elution is often employed to separate impurities with different polarities from the main active ingredient. researchgate.netwaters.com

Table 1: Illustrative HPLC Parameters for Analysis of a Combination Product Containing this compound

| Parameter | Value |

| Column | XSelect™ CSH C18 |

| Mobile Phase | Gradient elution with an organic and aqueous phase |

| Flow Rate | 2.0 mL/min |

| Column Temperature | 40 °C |

| Detection | Photodiode Array (PDA) |

| Run Time | 20 minutes |

This table is illustrative and based on a method for a combination product. waters.com Specific conditions for this compound alone may vary.

High-Performance Thin Layer Chromatography (HPTLC) Applications in Research

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and often faster alternative to HPLC for the quantification of pharmaceutical compounds. mdpi.comnih.gov HPTLC methods have been successfully developed for the simultaneous determination of multiple components in pharmaceutical formulations. mdpi.com For example, an HPTLC-densitometric method was established for the concurrent assay of Hydroxyzine Hydrochloride, Ephedrine Hydrochloride, and Theophylline on silica (B1680970) gel 60F254 plates, with UV detection at 220 nm. mdpi.com While a specific HPTLC method solely for this compound was not found in the search results, the principles can be readily applied.

The process involves applying the sample to an HPTLC plate, developing the plate with a suitable mobile phase to separate the components, and then quantifying the separated spots using a densitometer. derpharmachemica.com Validation of HPTLC methods according to ICH guidelines ensures their accuracy, precision, and reliability for routine analysis. derpharmachemica.com

Table 2: General Parameters for HPTLC Method Development

| Parameter | Description |

| Stationary Phase | Typically silica gel 60 F254 plates. |

| Mobile Phase | A mixture of solvents optimized for separation. For example, toluene:methanol:glacial acetic acid (7.5:1:0.2, v/v/v) has been used for other hydrochlorides. nih.gov |

| Application | A specific volume of the sample solution is applied as a band. nih.gov |

| Development | The plate is placed in a chamber with the mobile phase. |

| Detection | Densitometric scanning at a specific wavelength (e.g., 230 nm). nih.gov |

Gas Chromatography (GC) Considerations for Volatile Impurities

Gas Chromatography (GC), particularly when coupled with a headspace sampler (HS-GC), is the primary method for identifying and quantifying volatile organic impurities (OVIs) or residual solvents in pharmaceutical substances. impactfactor.orginnovareacademics.inpharmaknowledgeforum.comdergipark.org.tr These impurities can be introduced during the synthesis or manufacturing process and must be controlled within strict limits due to their potential toxicity. dergipark.org.trrroij.com

While there is no specific information on volatile impurities in this compound from the provided search results, the general methodology is applicable. The process involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas. pharmaknowledgeforum.com A portion of this gas is then injected into the GC for separation and detection, typically by a Flame Ionization Detector (FID). dergipark.org.tr Method development for HS-GC involves optimizing the headspace parameters (e.g., vial heating temperature and time) and the GC conditions (e.g., column type, temperature program, and carrier gas flow rate) to achieve good resolution and sensitivity for the target impurities. impactfactor.orginnovareacademics.in

Spectroscopic and Spectrophotometric Methods

Spectroscopic techniques are invaluable for both quantitative analysis and structural elucidation of pharmaceutical compounds.

UV Spectrophotometry for Concentration Determination and Purity Profiling

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of drugs. upi.edu The principle relies on the absorption of UV or visible light by the chromophoric groups within the molecule. eopcw.com For this compound, several advanced spectrophotometric methods have been developed, particularly for its determination in combination with other drugs, which helps to resolve issues with spectral overlap.

One such technique is the Extended Ratio Subtraction Method (EXRSM) . This method, along with the Ratio Subtraction Method (RSM), has been successfully used to determine Antozoline HCl and Tetrahydrozoline HCl in a mixture without prior separation. sciencepublishinggroup.comresearchgate.net The calibration curve for Antozoline HCl was found to be linear in the range of 3.0 to 30.0 µg/mL. sciencepublishinggroup.comresearchgate.net

Another approach is Ratio Derivative Spectroscopy . This method involves dividing the absorption spectrum of the mixture by the spectrum of one of the components (the divisor) and then calculating the derivative of the resulting ratio spectrum. nih.govdoaj.org This technique has been applied for the simultaneous determination of Antozoline and Naphazoline. spectroscopyonline.comnih.govdoaj.org By measuring the derivative ratio absorbances at specific wavelengths, the individual concentrations can be determined. doaj.org For example, in one study, the derivative ratio absorbance for Antozoline was measured at 235 nm. doaj.org

These methods offer a viable alternative to more complex chromatographic techniques for quality control purposes. sciencepublishinggroup.comresearchgate.net

Table 3: Comparative Spectrophotometric Methods for this compound Analysis in a Binary Mixture

| Method | Principle | Application Example |

| Extended Ratio Subtraction Method (EXRSM) | Utilizes the ratio spectrum to remove the interference of one component, allowing for the determination of the other. | Determination of Antozoline HCl in the presence of Tetrahydrozoline HCl. sciencepublishinggroup.comresearchgate.net |

| Ratio Derivative Spectroscopy | Measures the derivative of the ratio of the mixture's absorption spectrum to that of a standard solution of one of the components. | Simultaneous determination of Antozoline and Naphazoline. spectroscopyonline.comnih.govdoaj.org |

Mass Spectrometry (MS) for Structural Confirmation and Metabolite Identification

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for structural confirmation and the identification of metabolites. mdpi.com

For Antozoline, LC-MS/MS (tandem mass spectrometry) has been used to identify and characterize its metabolites in human plasma and in vitro cultures of human hepatocytes. mdpi.com In one study, Antozoline was found to form a protonated molecular ion [M+H]+ at an m/z of 266.1649. mdpi.com The fragmentation of this ion in the collision cell produced several characteristic product ions, which are crucial for structural elucidation. mdpi.com

This research identified at least 15 metabolites of Antozoline, including a major Phase II metabolite, N-glucuronide (M4), and an O-glucuronide of hydroxy Antozoline (M3). mdpi.com The identification of these metabolites provides critical insights into the biotransformation pathways of the drug. mdpi.com The use of deep learning approaches with MS/MS data is also an emerging field for scoring structural similarity and aiding in the identification of unknown metabolites. nih.gov

Table 4: Key Mass Spectrometric Data for Antozoline and its Metabolites

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| Antozoline (ANT) | 266.1649 [M+H]+ | 196.1124, 175.1107, 174.1025, 161.1075, 118.0654, 106.0653, 91.0544, 71.0606 mdpi.com |

| N-glucuronide (M4) | Not specified | 266.1654, 196.1125, 118.0656, 91.0544, 71.0606 mdpi.com |

| O-glucuronide of hydroxy ANT (M3) | Not specified | 282.1600, 212.1071, 122.0600, 91.0543, 71.0606 mdpi.com |

This detailed structural information is vital for understanding the drug's fate in the body and for identifying potential impurities in the drug substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the definitive structural elucidation of organic molecules like this compound. weebly.com It provides detailed information about the atomic arrangement, connectivity, and chemical environment within a molecule. weebly.comnih.gov The process involves placing the sample in a strong magnetic field and irradiating it with radiofrequency waves, causing specific atomic nuclei to resonate. weebly.com The resulting spectrum offers a unique fingerprint of the molecule's structure.

For a compound such as this compound, a suite of NMR experiments is typically employed:

¹H NMR (Proton NMR): This one-dimensional experiment identifies all the chemically distinct protons in the molecule. The chemical shift of each proton provides information about its electronic environment, while signal splitting (multiplicity) reveals the number of neighboring protons, helping to establish connectivity.

¹³C NMR (Carbon-13 NMR): This experiment identifies the different carbon atoms in the structure, providing complementary information to the ¹H NMR spectrum. researchgate.net

2D NMR Spectroscopy: Two-dimensional techniques are crucial for assembling the complete molecular structure by correlating signals from different nuclei. weebly.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates proton signals that are coupled to each other, typically through two or three chemical bonds, allowing for the mapping of proton-proton networks within the molecule. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. hyphadiscovery.com It is particularly vital for piecing together different molecular fragments and identifying the positions of quaternary carbons and heteroatoms. researchgate.net

Through the systematic interpretation of these NMR datasets, researchers can unequivocally confirm the identity and verify the intricate heterocyclic structure of this compound. weebly.com

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their differential migration in an electric field. nih.gov These methods are valued for their high efficiency, rapid analysis times, and minimal consumption of reagents. nih.govtrubox.ca

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of ionic or ionizable compounds like this compound. nih.govscielo.br In CE, separation occurs within a narrow fused-silica capillary filled with a background electrolyte. nih.gov When a high voltage is applied across the capillary, analytes migrate according to their charge-to-size ratio and the electroosmotic flow, enabling highly efficient separations. nih.govtrubox.ca

A Capillary Zone Electrophoresis (CZE) method has been specifically developed and optimized for the determination of Antozoline in ophthalmic formulations. researchgate.netnih.gov The optimized conditions for this separation are detailed in the table below.

Table 1: Optimized Parameters for Capillary Electrophoresis Analysis of Antozoline

| Parameter | Optimized Condition |

|---|---|

| Background Electrolyte | 20 mM Phosphate (B84403) Buffer |

| pH | 7.0 |

| Separation Voltage | 22 kV |

| Capillary Temperature | 25 °C |

| Sample Injection | 50 mbar for 17 seconds |

Data sourced from studies on the determination of antazoline (B1665563) in ophthalmic solutions. researchgate.netnih.gov

This CE method demonstrates significant advantages, including high speed, high efficiency, and low operational costs, making it a feasible and powerful tool for quality control and routine analysis of Antozoline. researchgate.net

Validation and Standardization of Analytical Methods for Research

The validation of an analytical procedure is the process of demonstrating its fitness for a specific intended purpose. duyaonet.comich.org This is a mandatory requirement for methods used in pharmaceutical research and quality control to ensure the reliability and accuracy of the data generated.

Method Development and Optimization for Research-Specific Matrices

The development of a robust analytical method involves the systematic optimization of various parameters to achieve the desired performance characteristics, such as selectivity, efficiency, and analysis time. nih.gov For the CE method for Antozoline, development would involve evaluating different background electrolytes, pH levels, operating voltages, and capillary temperatures to find the conditions that yield the best separation from other components in the matrix. researchgate.netnih.gov

When methods are intended for use with specific research matrices, such as biological fluids, additional optimization of sample preparation is often required. researchgate.net For instance, a method for analyzing Antozoline and its metabolites in human plasma involved the development and optimization of a magnetic solid-phase extraction protocol. researchgate.net This included testing the ideal contact time between the sample and the sorbent, selecting the appropriate washing solution to remove interferences, and determining the most effective solvent for eluting the target analytes. researchgate.net

Adherence to International Conference on Harmonisation (ICH) Guidelines for Validation Parameters (e.g., accuracy, precision, linearity, robustness)

Analytical methods used in pharmaceutical analysis must be validated according to the stringent guidelines established by the International Conference on Harmonisation (ICH). sciencepublishinggroup.comresearchgate.net The ICH Q2(R2) guideline outlines the specific performance characteristics that must be evaluated. duyaonet.comeuropa.eu These include:

Accuracy: The closeness of the test results to the true value. ich.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). ich.org

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or excipients. ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

The developed CE method for Antozoline was validated following these principles, demonstrating its suitability for its intended purpose. nih.gov The key validation findings are summarized below.

Table 2: Summary of Validation Parameters for the Capillary Electrophoresis Method for Antozoline

| Validation Parameter | Result | ICH Guideline Compliance |

|---|---|---|

| Linearity (R²) | ≥ 0.998 | Demonstrates a strong linear relationship between concentration and response. nih.gov |

| Accuracy (% Recovery) | 97.9% - 102.7% | Results are within typical acceptance criteria, showing the method is accurate. nih.gov |

| Precision (RSD%) | < 2.8% | Low relative standard deviation indicates high precision. nih.gov |

Validation results for a CE method developed for the determination of Antozoline and Tetrahydrozoline. nih.gov

These results confirm that the analytical method is accurate, precise, and linear, adhering to the standards required for pharmaceutical analysis. nih.govsciencepublishinggroup.com

Application in Complex Preclinical Biological Samples (e.g., rabbit aqueous humor)

A primary goal for developing and validating such sensitive analytical methods is their application in pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug. researchgate.net In ophthalmic drug research, a critical preclinical step involves measuring drug concentration in complex biological fluids of the eye, such as the aqueous humor.

While the literature highlights the development of a CE method for Antozoline in ophthalmic solutions and notes the lack of prior methods for its analysis in biological fluids like rabbit aqueous humor, the application is a clear objective. researchgate.net The ability to accurately quantify drug levels in this matrix is essential for understanding a drug's ocular penetration and duration of action. Studies on other ophthalmic drugs have successfully used analytical techniques to measure concentrations in rabbit aqueous humor, establishing it as a standard preclinical model. nih.gov For instance, the penetration of Ligustrazine hydrochloride into rabbit aqueous humor was successfully quantified using HPLC, providing key experimental data for its potential use in treating eye diseases. nih.gov Therefore, a validated CE method for Antozoline would be directly applicable to such crucial preclinical investigations.

Preclinical Research Models and Methodological Innovations

In Vitro Research Models

In vitro models are fundamental in preclinical pharmacology for providing a controlled environment to study the direct effects of a compound on biological systems, free from the complexities of a whole organism.

Cell-Based Assays for Receptor Function and Ligand Binding Kinetics

Cell-based assays are crucial for characterizing the interaction of Antozoline with its primary target, the histamine (B1213489) H1 receptor, as well as identifying potential off-target effects. Radioligand binding assays have been instrumental in quantifying the affinity of Antozoline for various histamine receptor subtypes.

In one key study, the ability of Antozoline to compete with specific radiolabeled ligands for binding to rodent brain H1, H2, and H3 histamine receptors was evaluated. The results demonstrated that Antozoline has a high affinity for H1 receptors, with a dissociation constant (Ki) of 38.4 +/- 4.4 nM. ncats.ioncats.io In contrast, its affinity for H2 and H3 receptors was significantly weaker, with Ki values of 44,433 +/- 1,763 nM and 42,400 +/- 7,527 nM, respectively. ncats.ioncats.io This highlights the selectivity of Antozoline for the H1 receptor.

Chinese hamster ovary (CHO) cells stably expressing the human H1-histamine receptor have also been used as a model system to characterize the pharmacological properties of antihistamines. Functional assays in such cell lines, for instance, measuring histamine-induced phosphoinositide turnover, have been used to determine the potency of H1 antagonists. researchgate.net While specific data for Antozoline in this particular assay is not detailed in the provided sources, it represents a standard method for evaluating the functional consequences of receptor binding.

Table 1: Antozoline Affinity for Histamine Receptors

| Receptor Subtype | Dissociation Constant (Ki) [nM] |

| H1 Receptor | 38.4 +/- 4.4 ncats.ioncats.io |

| H2 Receptor | 44,433 +/- 1,763 ncats.ioncats.io |

| H3 Receptor | 42,400 +/- 7,527 ncats.ioncats.io |

High-Throughput Screening (HTS) and Compound Library Analysis (e.g., LOPAC)

High-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds for a specific biological activity. csic.es Antozoline hydrochloride is included in various commercially available compound libraries used for drug discovery and research, such as the Library of Pharmacologically Active Compounds (LOPAC). sigmaaldrich.comresearchgate.netscispace.comnih.gov The LOPAC®1280 library, for example, contains 1280 diverse small molecules and is utilized for assay validation and identifying new biological activities. sigmaaldrich.comsigmaaldrich.com

The inclusion of Antozoline in such libraries facilitates its testing in a wide array of biological assays. For instance, a screen of an FDA-approved drug library using an in vitro high-throughput evaluation system identified this compound as an effective inhibitor of Hepatitis B Virus (HBV) DNA secretion in HepAD38 cells, with an EC50 of 2.910 μmol/L. researchgate.netnih.gov A subsequent study in Huh7 cells confirmed this inhibitory effect, yielding an EC50 of 2.349 μmol/L. researchgate.netnih.gov These findings, derived from HTS, have opened new avenues for repurposing Antozoline beyond its traditional use as an antihistamine. researchgate.netnih.gov

Table 2: Antiviral Activity of Antozoline from HTS

| Cell Line | Biological Activity | EC50 (μmol/L) |

| HepAD38 | Inhibition of HBV DNA secretion | 2.910 researchgate.netnih.gov |

| Huh7 | Inhibition of HBV DNA secretion | 2.349 researchgate.netnih.gov |

Computational Modeling and Molecular Docking Studies for Predictive Analysis

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interaction between a ligand like Antozoline and its protein target. nih.govmdpi.com These in silico techniques provide insights into the binding mode and can help explain the basis of receptor selectivity. nih.govmdpi.com

Molecular docking studies have been used to analyze the binding of various antihistamines to the histamine H1 receptor. mdpi.comresearchgate.net Although a specific docking study solely focused on Antozoline's interaction with the H1 receptor crystal structure is not detailed in the provided results, general principles from modeling H1 antagonists indicate that interactions with key residues, such as a conserved aspartate (D3.32) in the transmembrane domain, are crucial for binding. mdpi.com

More recently, computational analyses were performed to understand the adsorption process of Antozoline onto molecularly imprinted polymers (MIPs). mdpi.com This study used theoretical analysis to model the MIP cavity and investigate the interactions of different forms of Antozoline. mdpi.com The results showed that the neutral form of Antozoline had a favorable binding energy (ΔE_B = -57.0 kcal mol⁻¹), indicating a stable interaction with the polymer, which is essential for developing selective extraction methods. mdpi.com

Advanced Phenotypic Profiling (e.g., Cell Painting Assay for Mode-of-Action Studies)

Advanced phenotypic profiling methods, such as the Cell Painting assay, offer a high-content, image-based approach to understanding a compound's mode of action by analyzing morphological changes in cells. nih.govthermofisher.com This assay uses a cocktail of fluorescent dyes to stain multiple cellular compartments, allowing for the extraction of hundreds of morphological features. thermofisher.com

By comparing the morphological profile of a test compound to a library of reference compounds with known mechanisms of action, it's possible to generate hypotheses about the test compound's biological targets. The United States Environmental Protection Agency (EPA) includes Antozoline in its high-throughput phenotypic profiling (HTPP) program using the Cell Painting assay, although specific results from this screening are not detailed in the search findings. This inclusion suggests that data on Antozoline's morphological signature exists, which can be used to compare its activity profile with other compounds and potentially uncover novel mechanisms or off-target effects.

Ex Vivo Research Models

Ex vivo models use tissues or organs isolated from an organism and maintained in an artificial environment. These models are invaluable for studying the physiological or pharmacological responses of a compound in a more integrated system than cell cultures, while still allowing for precise experimental control.

Tissue Preparations for Pharmacological Response Assessment (e.g., isolated smooth muscle studies)

The isolated guinea pig ileum is a classic ex vivo preparation used to study the effects of substances on smooth muscle contraction, particularly for evaluating antihistaminic activity. researchgate.netresearchgate.netnih.govkarger.com This tissue contains histamine H1 receptors, and their stimulation by histamine causes the ileum to contract. Antihistamines like Antozoline can competitively antagonize this effect.

Studies have shown that the potencies of H1 antihistamines in inhibiting [3H]mepyramine binding in brain membranes correlate well with their pharmacological effects in the guinea pig ileum preparation. researchgate.net In some experiments, Antozoline did not inhibit the contractile effect of effluents from the inside of a donor gut on the isolated rat fundus, but it was used as a tool to dissect the activity of other substances. researchgate.net Another study noted that Antozoline, among other agents, did not block the longitudinal contractions of the isolated guinea-pig ileum induced by rapid cooling, suggesting the mechanism of this specific contraction is not mediated by histamine release. nih.gov The kinetics of Antozoline's competitive antagonism have also been examined on the guinea-pig ileum, contributing to the broader understanding of antagonist-receptor interactions. nih.gov

Isolated Organ Studies for Specific Biological Effects (e.g., vascular effects in preclinical species)

Isolated organ bath studies are a cornerstone of classical pharmacology, providing a controlled ex vivo environment to investigate the direct effects of a compound on specific tissues, such as vascular smooth muscle. reprocell.comnih.govbioline.org.brnih.gov This technique allows for the precise measurement of tissue contraction and relaxation, offering insights into a drug's potential vasodilator or vasoconstrictor properties. reprocell.comnih.gov In these studies, segments of blood vessels, like rat aortic rings, are suspended in a chamber containing a physiological salt solution, maintained at a constant temperature and oxygenated. bioline.org.brnih.gov The tissue's tension is recorded by a force transducer, allowing for the quantification of responses to pharmacological agents. reprocell.comnih.gov

While specific studies detailing the vascular effects of this compound in isolated organ preparations are not extensively documented in publicly available literature, its known activity as an imidazoline (B1206853) receptor agonist suggests potential vascular effects. Imidazoline receptors are known to be present in vascular tissue and are implicated in the regulation of blood pressure. Therefore, an isolated organ study investigating this compound would likely explore its ability to modulate vascular tone, both independently and in the presence of other vasoactive substances. Such an experiment could determine whether this compound causes vasodilation or vasoconstriction and help to identify the receptor subtypes involved in these responses.

Table 1: Representative Data from a Hypothetical Isolated Organ Study on this compound

| Preclinical Species | Tissue Preparation | Agonist | Antozoline HCl Concentration | Observed Effect |

| Rat | Thoracic Aorta Rings | Phenylephrine | 1 µM | Potentiation of contraction |

| Rabbit | Femoral Artery | Clonidine | 10 µM | Partial agonism |

| Guinea Pig | Carotid Artery | Histamine | 1 µM | Antagonism of contraction |

This table is illustrative and based on the expected pharmacological actions of an imidazoline agonist and H1 antagonist. Actual results would require experimental verification.

In Vivo Research Models for Mechanistic Elucidation (excluding clinical efficacy)

Given its classification as a first-generation antihistamine, animal models of allergic inflammation would be relevant for investigating the pathways affected by its H1 receptor blockade. frontiersin.org For instance, models of histamine-induced bronchoconstriction or skin flare responses in guinea pigs or mice could be used to quantify the antihistaminic activity of this compound. nih.gov

Furthermore, as an imidazoline agonist, animal models designed to study cardiovascular regulation or metabolic processes would be appropriate. For example, its effects on blood pressure and heart rate could be investigated in anesthetized or conscious rats. One study noted the use of this compound in a mouse model of brain tumors, suggesting its potential utility in exploring pathways related to cell growth and proliferation. pitt.edu

Pharmacodynamic (PD) studies are essential to quantify the relationship between drug concentration and its pharmacological effect. A key aspect of preclinical PD studies is the determination of receptor occupancy, which measures the proportion of target receptors bound by a drug at a given dose. lymphosign.comnih.govifp.kiev.ua This is particularly important for first-generation antihistamines like this compound, as their sedative side effects are directly related to their occupancy of H1 receptors in the central nervous system. lymphosign.com

Animal Models for Investigating Specific Biological Pathways

Integration of Omics Technologies in Research

Omics technologies, including transcriptomics, proteomics, and metabolomics, offer a powerful, high-throughput approach to understanding the global molecular changes induced by a drug, providing insights into its mechanism of action and identifying potential biomarkers. nih.govfrontiersin.orgnih.govresearchgate.net

Transcriptomics analyzes the complete set of RNA transcripts in a cell or tissue, revealing which genes are up- or down-regulated in response to a drug. nih.govfrontiersin.org Proteomics complements this by studying the entire set of proteins, providing a more direct measure of the functional molecules in the cell. researchgate.netmdpi.com

For this compound, these technologies could be applied to cell cultures or tissues from preclinical models to identify the genes and proteins whose expression is altered following treatment. For example, transcriptomic analysis of neuronal cells could reveal changes in gene expression related to neurotransmission and sedation, while proteomic analysis of endothelial cells could identify proteins involved in the vascular effects mediated by imidazoline receptors. While no specific transcriptomic or proteomic studies on this compound have been published, research on other antihistamines and in the context of allergic diseases has demonstrated the utility of these approaches in identifying novel therapeutic targets and understanding disease mechanisms. nih.gov

Metabolomics is the comprehensive study of all small-molecule metabolites in a biological system. science.govresearchgate.net It provides a real-time snapshot of the physiological state and can reveal the metabolic pathways perturbed by a drug. This approach is valuable for identifying biomarkers of drug efficacy and for understanding the biochemical basis of a drug's effects.

In the context of this compound, metabolomic studies could be used to investigate its impact on various metabolic pathways. For example, given the role of histamine in metabolism, analyzing the metabolome of animals treated with this compound could uncover changes in glucose, lipid, or amino acid metabolism. researchgate.net Such findings could provide novel insights into the broader physiological role of histamine and imidazoline receptors and could lead to the discovery of biomarkers to monitor the therapeutic effects of this compound. To date, specific metabolomic studies focused on this compound have not been reported.

Future Directions and Translational Research Perspectives Excluding Clinical Development

Development of Advanced Research Probes and Tools for Biological Systems

The unique properties of Antozoline hydrochloride make it an excellent scaffold for the development of sophisticated chemical probes to investigate complex biological systems. The field of chemical biology utilizes small molecules to perturb and study cellular pathways, offering advantages like temporal and reversible control that genetic methods often lack. scholaris.ca

Future research can focus on modifying the this compound molecule to create a new generation of research tools. For instance, synthetic chemists could develop:

Fluorescently-labeled Probes: By attaching a fluorophore to the this compound structure, researchers could visualize the localization and dynamics of its biological targets, such as histamine (B1213489) H1 and imidazoline (B1206853) receptors, in real-time within living cells and tissues.

Photoaffinity Labels: Incorporating a photoreactive group would allow for the permanent labeling and subsequent identification of binding partners upon UV irradiation. This could uncover previously unknown receptors or off-target interactions, providing a more complete picture of its pharmacological profile.

Biotinylated Derivatives: A biotin-tagged version of this compound could be used in pull-down assays to isolate and identify its receptor-binding complexes from cell lysates, facilitating proteomic analyses of the associated signaling pathways.

These advanced tools would be invaluable for dissecting the specific roles of its target receptors in both physiological and pathological contexts, moving beyond its known function in allergic responses. drugbank.compatsnap.com

Exploration of Structure-Based Drug Design Principles for Novel Modulators

The known structure of this compound provides a robust starting point for the rational design of new molecules with tailored activities. nih.gov As a compound that interacts with both histamine and imidazoline receptors, its scaffold holds potential for developing more selective or potent modulators for either target class. uni-leipzig.de

Structure-based drug design can be employed in several ways:

Pharmacophore Modeling: By analyzing the key chemical features of this compound responsible for its binding to different receptors, computational models can be built. These models can then be used to virtually screen large chemical libraries for new compounds with similar features but potentially novel chemical backbones.

Lead Optimization: Medicinal chemists can systematically modify the functional groups on the this compound molecule. For example, altering the N-benzyl or aniline (B41778) moieties could fine-tune the molecule's affinity and selectivity for different receptor subtypes. nih.gov This process could lead to the development of compounds that are highly selective for a specific imidazoline receptor subtype or that possess dual activity profiles for therapeutic benefit in new disease areas.

Fragment-Based Screening: The core imidazoline structure can be used as a fragment to screen for interactions with a wide array of biological targets. Hits from such screens can then be elaborated into larger, more potent molecules, expanding the therapeutic potential far beyond the original antihistamine activity.

These approaches leverage the existing knowledge of this compound's structure to explore new chemical space and design next-generation molecular modulators.

Interdisciplinary Research Collaborations for Comprehensive Mechanistic Understanding

A thorough understanding of this compound's full biological impact requires a collaborative, interdisciplinary approach. Its known and potential activities span multiple biological domains, necessitating expertise from various scientific fields.

Key areas for collaboration include:

Chemical Biology and Oncology: Research has highlighted the potential role of neurotransmitter pathways, which can be modulated by compounds like this compound, in the biology of neural stem cells (NSCs) and brain cancer. scholaris.ca A collaboration between chemical biologists synthesizing new probes and oncologists studying brain tumor models could explore this compound's potential in cancer stem cell regulation. scholaris.ca

Neuropharmacology and Electrophysiology: Given its action on imidazoline receptors, which are present in the central nervous system, collaborations with neuropharmacologists are crucial. Investigating its effects on neuronal firing, synaptic transmission, and neural circuits could uncover novel neuromodulatory properties. nih.gov

Cardiovascular Physiology and Ion Channel Research: Studies have identified this compound as a modulator of the TRPM3 ion channel. whiterose.ac.uk Joint efforts between cardiovascular researchers and ion channel experts could elucidate the physiological relevance of this interaction, particularly in vascular smooth muscle cells where TRPM3 is expressed. whiterose.ac.uk

The following table outlines potential interdisciplinary approaches:

| Discipline 1 | Discipline 2 | Collaborative Research Goal |

| Medicinal Chemistry | Computational Biology | Design and synthesize novel Antozoline analogs with enhanced receptor selectivity based on in silico modeling. |

| Neuro-Oncology | Chemical Biology | Utilize Antozoline-based probes to study imidazoline receptor function in glioblastoma stem cells. scholaris.ca |

| Cardiovascular Physiology | Electrophysiology | Characterize the functional impact of this compound on TRPM3 ion channels in vascular tissues. whiterose.ac.uk |

| Molecular Pharmacology | Proteomics | Identify the complete protein interaction network of this compound in different cell types. |

Such collaborations are essential to translate basic scientific discoveries into a comprehensive mechanistic understanding of this multifaceted compound.

Identification of Unexplored Biological Systems and Pathways for this compound Research

Beyond its established role in allergic conjunctivitis and rhinitis, preliminary research suggests that this compound interacts with several other biological systems that remain largely unexplored. drugbank.com Identifying and investigating these novel pathways could unlock new research avenues.

Promising areas for future investigation include:

TRP Ion Channel Modulation: this compound has been identified as a modulator of the Transient Receptor Potential Melastatin 3 (TRPM3) channel. whiterose.ac.uk The functional consequences of this interaction are unknown and warrant further investigation, as TRPM3 is involved in processes like temperature sensation and inflammatory pain.

Neural Stem Cell Biology: Early-stage research using chemical genetic screens on neural stem cells (NSCs) has implicated imidazoline agonists in NSC regulation. scholaris.ca Given the similarities between stem cells and cancer cells, this finding suggests a potential, yet unexplored, role for this compound in neurogenesis and brain tumor biology. scholaris.ca

Cancer Biology: A screen of compounds for activity in Merkel cell carcinoma, a type of skin cancer, included this compound as an imidazoline ligand, though its specific effects were not detailed. pitt.edu This points towards a potential, albeit speculative, area of cancer research for the compound and its derivatives.

The table below summarizes key unexplored targets and systems for future this compound research.

| Biological Target/System | Potential Function/Relevance | Supporting Evidence |

| TRPM3 Ion Channel | Modulation of cellular calcium signaling, potential role in vascular function and sensory perception. | Identified as a modulator in a library screen. whiterose.ac.uk |

| Neural Stem Cells (NSCs) | Regulation of NSC proliferation and differentiation via imidazoline receptors. | Implicated as an imidazoline agonist in a chemical genetic screen of NSCs. scholaris.ca |

| Imidazoline Receptor Subtypes | Beyond general agonism, its specific effects on I1, I2, and I3 receptors are not fully characterized. | Known to be an imidazoline agonist. uni-leipzig.de |

| Merkel Cell Carcinoma Pathways | Potential modulation of cell viability or signaling pathways in specific cancer types. | Included in a compound library screened against Merkel cell carcinoma. pitt.edu |

Systematic investigation into these areas could significantly broaden the scientific understanding of this compound, revealing novel mechanisms and potential applications for this long-established compound.

Q & A

Q. How can factorial design optimize this compound formulations for enhanced solubility and bioavailability?

- Methodological Answer : Use a 2³ factorial design to evaluate excipients (e.g., cyclodextrins, surfactants) and processing parameters (e.g., milling time). Assess responses like dissolution rate (USP apparatus II, 50 rpm, pH 6.8) and stability (40°C/75% RH for 3 months). Validate with ANOVA and response surface methodology .

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Conduct IVIVC (in vitro-in vivo correlation) studies using compartmental modeling. Compare dissolution profiles (e.g., Weibull model) with plasma concentration-time curves in animal models. Adjust for factors like protein binding (>90%) and first-pass metabolism using hepatocyte assays .

Q. How can researchers identify and quantify degradation products of this compound under accelerated stability conditions?